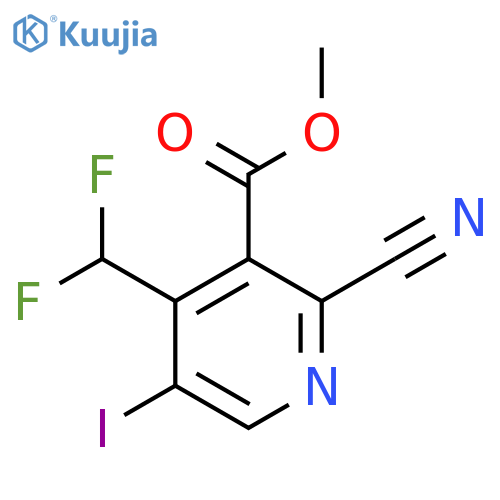Cas no 1805492-82-3 (Methyl 2-cyano-4-(difluoromethyl)-5-iodopyridine-3-carboxylate)

1805492-82-3 structure
商品名:Methyl 2-cyano-4-(difluoromethyl)-5-iodopyridine-3-carboxylate
CAS番号:1805492-82-3
MF:C9H5F2IN2O2
メガワット:338.049481153488
CID:4877188
Methyl 2-cyano-4-(difluoromethyl)-5-iodopyridine-3-carboxylate 化学的及び物理的性質
名前と識別子
-
- Methyl 2-cyano-4-(difluoromethyl)-5-iodopyridine-3-carboxylate
-
- インチ: 1S/C9H5F2IN2O2/c1-16-9(15)7-5(2-13)14-3-4(12)6(7)8(10)11/h3,8H,1H3
- InChIKey: JSDMSIOUAGGEIC-UHFFFAOYSA-N
- ほほえんだ: IC1=CN=C(C#N)C(C(=O)OC)=C1C(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 318
- トポロジー分子極性表面積: 63
- 疎水性パラメータ計算基準値(XlogP): 2
Methyl 2-cyano-4-(difluoromethyl)-5-iodopyridine-3-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029040997-1g |
Methyl 2-cyano-4-(difluoromethyl)-5-iodopyridine-3-carboxylate |
1805492-82-3 | 97% | 1g |
$1,549.60 | 2022-04-01 |
Methyl 2-cyano-4-(difluoromethyl)-5-iodopyridine-3-carboxylate 関連文献
-
Fei Song,Zhaoshuang Li,Puyou Jia,Meng Zhang,Caiying Bo,Guodong Feng,Lihong Hu,Yonghong Zhou J. Mater. Chem. A, 2019,7, 13400-13410
-
2. X-ray chemical imaging and the electronic structure of a single nanoplatelet Ni/graphene composite†Chunyu Zhou,Jian Wang,Jerzy A. Szpunar Chem. Commun., 2014,50, 2282-2285
-
María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733
-
Sandrine Thicoipe,Philippe Carbonnière,Claude Pouchan Phys. Chem. Chem. Phys., 2013,15, 11646-11652
1805492-82-3 (Methyl 2-cyano-4-(difluoromethyl)-5-iodopyridine-3-carboxylate) 関連製品
- 76006-11-6(7-CHLORO-1H-PYRAZOLO[3,4-C]PYRIDINE)
- 57266-87-2(Silane, [(1E)-1-butyl-1-hexen-1-yl]trimethyl-)
- 1376259-14-1(3-Pyridinecarboxaldehyde, 5-(3,5-dimethyl-4-isoxazolyl)-)
- 1483263-48-4(4-(2,5-dichlorothiophen-3-yl)butan-1-amine)
- 2172528-75-3(4-(1-Aminocycloheptyl)-1-methylpiperidin-4-ol)
- 2680804-57-1(5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridazine-3-carboxylic acid)
- 864940-45-4(ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate)
- 898641-62-8(1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole)
- 1527727-35-0(1-(5-methyl-1,3-oxazol-4-yl)methylpiperazine)
- 1892462-89-3(1-(2-chloroquinolin-3-yl)cyclopropylmethanamine)
推奨される供給者
Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬
